![molecular formula C22H22BrNO B5186993 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B5186993.png)
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide
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Overview
Description
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide, also known as MPP+ or N-methyl-4-phenylpyridinium, is a toxic compound that has been extensively studied for its effects on the nervous system. MPP+ is a quaternary ammonium ion and is structurally similar to the neurotransmitter dopamine. It is commonly used in laboratory experiments to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.
Mechanism of Action
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ enters dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The accumulation of ROS leads to oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ selectively damages dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease. It has been shown to induce oxidative stress, mitochondrial dysfunction, and cell death in various cell types. 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ has also been shown to induce inflammation and activate microglia in the brain.
Advantages and Limitations for Lab Experiments
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ is a widely used neurotoxin that has been extensively studied for its effects on the nervous system. It is a reliable tool for inducing neurotoxicity in laboratory animals and cell cultures. However, 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ has limitations in terms of its selectivity and specificity. It selectively damages dopaminergic neurons but does not fully replicate the pathophysiology of Parkinson's disease.
Future Directions
Future research on 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ should focus on developing more selective and specific neurotoxins that replicate the pathophysiology of Parkinson's disease. This will allow for a better understanding of the mechanisms underlying the disease and the development of new therapeutic strategies. Additionally, future research should focus on developing more efficient methods for delivering 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ to the brain, as this will facilitate the study of its effects in vivo.
Synthesis Methods
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ can be synthesized by various methods, including the oxidation of N-methyl-4-phenylpyridinium iodide or the reaction of N-methyl-4-phenylpyridinium chloride with silver oxide. The most common method is the oxidation of N-methyl-4-phenylpyridine (1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide) with potassium permanganate in the presence of sulfuric acid.
Scientific Research Applications
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ has been extensively used in scientific research to understand the mechanisms of Parkinson's disease. It is commonly used to induce neurotoxicity in laboratory animals and cell cultures. 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ selectively damages dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease. 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide+ has also been used to study the role of oxidative stress in neurodegenerative diseases.
properties
IUPAC Name |
2-(3,5-dimethylpyridin-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-one;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NO.BrH/c1-16-13-17(2)15-23(14-16)18(3)22(24)21-11-9-20(10-12-21)19-7-5-4-6-8-19;/h4-15,18H,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWCHAIJIFOLMK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Biphenyl-4-yl-1-methyl-2-oxo-ethyl)-3,5-dimethyl-pyridinium |
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